N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine
CAS No.:
Cat. No.: VC13806491
Molecular Formula: C24H17NS
Molecular Weight: 351.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17NS |
|---|---|
| Molecular Weight | 351.5 g/mol |
| IUPAC Name | N-(3-phenylphenyl)dibenzothiophen-2-amine |
| Standard InChI | InChI=1S/C24H17NS/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)25-20-13-14-24-22(16-20)21-11-4-5-12-23(21)26-24/h1-16,25H |
| Standard InChI Key | OZUWLGNPZCIQSW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)SC5=CC=CC=C54 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)SC5=CC=CC=C54 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Bonding
The compound’s structure integrates a dibenzothiophene moiety—a sulfur-containing heterocycle composed of two benzene rings fused to a thiophene ring—with a biphenyl-3-ylamine substituent. The sulfur atom in the thiophene ring contributes to the molecule’s electron-deficient character, while the biphenyl group introduces steric bulk and π-conjugation .
The IUPAC name, N-(3-phenylphenyl)dibenzothiophen-2-amine, reflects the connectivity: the amine group (-NH-) bridges the dibenzothiophene’s second position and the biphenyl’s third position. This substitution pattern is critical for modulating electronic properties, as evidenced by the compound’s distinct absorption and emission spectra compared to its positional isomers .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₇NS | |
| Molecular Weight | 351.5 g/mol | |
| SMILES | C1=CC=C(C=C1)C2=CC=CC(=C2)NC3=C4C=CC=CC4=SC5=CC=CC=C53 | |
| InChI Key | OZUWLGNPZCIQSW-UHFFFAOYSA-N |
Synthesis and Purification Strategies
Multi-Step Organic Synthesis
The synthesis of N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine typically involves sequential cross-coupling reactions. A common route begins with the preparation of 2-aminodibenzothiophene via Buchwald-Hartwig amination, followed by Suzuki-Miyaura coupling with 3-bromobiphenyl. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) are employed to facilitate these transformations under inert atmospheres.
Critical reaction parameters include:
-
Temperature: 80–110°C for amination steps.
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Solvent Systems: Toluene or dioxane for coupling reactions .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity.
Industrial-Scale Production Challenges
Scaling this synthesis requires addressing reagent costs and catalyst recovery. Continuous-flow reactors have been proposed to enhance efficiency, though sulfur-containing intermediates pose fouling risks in such systems .
Electronic and Optoelectronic Properties
Charge Transport Behavior
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.2 eV, suggesting potential as a hole-transport material in organic light-emitting diodes (OLEDs) . The biphenyl group’s torsional angle (~35°) reduces aggregation-induced quenching, a common issue in emissive layers.
Comparative Performance in OLEDs
In prototype devices, the compound achieved a luminance efficiency of 12 cd/A, outperforming analogous carbazole-based materials by 15% . This enhancement is attributed to sulfur’s electron-withdrawing effects, which improve charge balance.
Comparison with Structural Analogues
Table 2: Isomer Comparison
| Property | Biphenyl-3-yl Isomer | Biphenyl-4-yl Isomer |
|---|---|---|
| λₐᵦₛ (nm) | 342 | 364 |
| T₅% Decomposition (°C) | 298 | 275 |
| OLED Efficiency (cd/A) | 12 | 9 |
Future Research Directions
Advanced Materials Development
Functionalizing the amine group with electron-deficient moieties (e.g., cyano, trifluoromethyl) could further tune charge transport properties for perovskite solar cells.
Targeted Drug Delivery Systems
Conjugating the compound to nanoparticle carriers may address pharmacokinetic limitations while leveraging its inherent fluorescence for theranostic applications.
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